8-Chloroisoquinolin-3-amine
Overview
Description
8-Chloroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and an amine group at the 3rd position on the isoquinoline ring. This compound is known for its pale-yellow to yellow-brown solid form .
Scientific Research Applications
8-Chloroisoquinolin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial properties.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline-based compounds, which include 8-chloroisoquinolin-3-amine, are often used in the development of various bioactive compounds .
Mode of Action
The mode of action of this compound involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . This process is suggested to follow a single electron transfer (SET) pathway in most cases .
Biochemical Pathways
Quinoline-based compounds are known to play a role in multiple biochemical pathways, often influencing apoptosis and cell proliferation .
Pharmacokinetics
It is known that the compound has a molecular weight of 17862 , which could influence its bioavailability.
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM against a non-small cell lung cancer cell line, A549 .
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
The synthesis of 8-Chloroisoquinolin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration, can yield the desired isoquinoline derivative . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as the use of transition metal catalysts or metal-free ionic liquid-mediated reactions .
Chemical Reactions Analysis
8-Chloroisoquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
8-Chloroisoquinolin-3-amine can be compared with other isoquinoline derivatives, such as:
8-Bromoisoquinolin-3-amine: Similar structure but with a bromine atom instead of chlorine.
8-Fluoroisoquinolin-3-amine: Contains a fluorine atom at the 8th position.
8-Methylisoquinolin-3-amine: Features a methyl group at the 8th position.
Properties
IUPAC Name |
8-chloroisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVRFOIKEXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697486 | |
Record name | 8-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184843-26-2 | |
Record name | 8-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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